Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1859134-50-1) is a bicyclo[1.1.1]pentane (BCP) derivative with a benzyloxycarbonyl (Cbz) protected amino group and a methyl ester moiety. Its molecular formula is C₁₅H₁₇NO₄ (MW: 275.3), and it serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for peptide modifications and bioisosteric replacements of aromatic rings . The rigid BCP scaffold mimics linear or para-substituted phenyl groups while offering enhanced metabolic stability and reduced steric hindrance, making it valuable in drug design .
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-12(17)14-8-15(9-14,10-14)16-13(18)20-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCIETCUCILWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140639 | |
| Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859134-50-1 | |
| Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1859134-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to various functionalization reactions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxycarbonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols .
Scientific Research Applications
Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties.
Material Science: Its rigid bicyclo[1.1.1]pentane core makes it useful in the design of novel materials with specific mechanical properties.
Mechanism of Action
The mechanism of action for Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[11 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are influenced by its unique structural features .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Methyl 3-{[(benzyloxy)carbonyl]amino}BCP-1-carboxylate
Key Observations:
Protecting Groups: The Cbz group in the target compound requires hydrogenolysis for deprotection, whereas tert-butoxycarbonyl (Boc) analogs are cleaved under acidic conditions . This distinction impacts synthetic strategies for peptide coupling or drug release .
Bioisosteric Replacements: Fluorinated BCP derivatives (e.g., 3-fluorobicyclo[1.1.1]pentylglycine) exhibit improved metabolic stability compared to non-halogenated analogs, making them suitable for central nervous system (CNS) drug candidates .
Solubility and Reactivity: Compounds with polar substituents (e.g., hydroxy or amino groups) demonstrate higher aqueous solubility, while aryl-substituted BCPs (e.g., 4-fluorophenyl derivatives) retain hydrophobic interactions critical for target binding .
Key Findings:
- Target Compound Synthesis : The target compound is synthesized via bromide formation (Br₂/PPh₃) followed by Arbuzov reaction and Strecker resolution, achieving high yields (>80%) .
- Halogenation : Radical fluorination/iodination methods (e.g., using Rh₂ catalysts or I₂) enable precise functionalization but often require stringent conditions .
- Grignard Additions : Bulky substituents (e.g., naphthyl groups) reduce yields due to steric hindrance during nucleophilic attacks .
Physicochemical Properties
- Lipophilicity : The Cbz group increases logP values (∼2.5) compared to Boc-protected analogs (logP ∼1.8), enhancing membrane permeability .
- Thermal Stability : Methyl esters (decomposition >200°C) are more stable than benzyl esters, which degrade at ∼150°C .
- Crystallinity: Bulky substituents (e.g., di(naphthalen-1-yl)methanol) reduce crystallinity, complicating purification .
Biological Activity
Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 1859134-50-1) is a compound of interest due to its potential biological activities, particularly in the context of inflammation and metabolic stability. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₇NO₄
- Molecular Weight : 275.30 g/mol
- CAS Number : 1859134-50-1
The compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and potential to serve as a bioisostere for more flexible alkyl chains in drug design.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. A specific study evaluated several BCP-containing analogues for their effects on inflammatory responses:
- In vitro Studies : The compound was tested against lipopolysaccharide (LPS)-induced inflammation in human monocyte cell lines (THP-1-Lucia). Results indicated that one of the BCP derivatives significantly reduced NFκB activity by approximately 50%, showcasing its potential as an anti-inflammatory agent .
- Cytokine Release : The compound also demonstrated the ability to downregulate the release of pro-inflammatory cytokines such as TNFα, MCP1, and MIP1α, suggesting a mechanism for mitigating inflammation .
Structure-Activity Relationship (SAR)
The incorporation of the bicyclo[1.1.1]pentane structure into drug candidates has been investigated to enhance metabolic stability and reduce toxicity:
- Metabolic Stability : Bicyclo[1.1.1]pentanes may serve as rigid replacements for more flexible structures, potentially improving pharmacokinetic profiles by resisting metabolic degradation .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with other related compounds is useful:
| Compound Name | Structure Type | Anti-inflammatory Activity | Metabolic Stability |
|---|---|---|---|
| This compound | Bicyclo[1.1.1]pentane | High | Improved |
| Lipoxin A4 Analogues | Linear fatty acid derivatives | Moderate | Variable |
| Imidazolo-LXA4 Mimetics | Bicyclic structures | Very High | High |
Case Studies and Research Findings
Several case studies have explored the synthesis and evaluation of bicyclo[1.1.1]pentane derivatives:
- Synthesis Methodology : The synthesis involved asymmetric techniques that allowed for the incorporation of various functional groups while maintaining high yields .
- Efficacy in Animal Models : Further research is needed to assess the efficacy of these compounds in vivo, particularly concerning chronic inflammatory conditions.
Q & A
What are the standard synthetic routes for preparing Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate?
Basic
The compound is typically synthesized via functionalization of bicyclo[1.1.1]pentane (BCP) precursors. A common strategy involves starting with methyl 3-(hydroxymethyl)BCP-1-carboxylate (25), which is converted to bromide 26 using Br₂ and triphenylphosphine in the presence of imidazole. Subsequent Arbuzov reaction yields phosphonate intermediates (27), followed by reduction to aldehyde 28. The final step employs a Strecker reaction with chiral resolution to introduce the [(benzyloxy)carbonyl]amino group . Alternative routes utilize [1.1.1]propellane as a precursor, leveraging radical or transition metal-catalyzed additions for functionalization .
How can enantioselective synthesis of chiral BCP derivatives be achieved?
Advanced
Enantioselectivity in BCP synthesis often relies on chiral resolution or asymmetric catalysis. For example, the Strecker reaction with subsequent enzymatic resolution has been used to isolate (S)- and (R)-homo-PBPG enantiomers (31, 32) . Radical multicomponent carboamination of [1.1.1]propellane, catalyzed by Mn(dpm)₃, enables direct access to chiral 3-substituted BCP-amines, which can be further derivatized . Computational modeling (e.g., MP2/6-31G*) aids in predicting stereochemical outcomes, particularly for strained BCP systems .
What analytical techniques are critical for validating the structure of BCP derivatives?
Basic
Nuclear magnetic resonance (NMR) is indispensable:
- ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., benzyloxycarbonyl signals at δ ~5.1 ppm for CH₂ and δ ~155 ppm for carbonyl) .
- ¹⁹F NMR is used for fluorinated analogs (e.g., difluoro-BCP derivatives in ) .
High-resolution mass spectrometry (HRMS) validates molecular weight and purity, as demonstrated for derivatives like compound 64 (C₂₁H₂₃NO₅, [M+H]+: 370.1649) .
What strategies address the challenge of 1,3-difunctionalization in BCP systems?
Advanced
Unsymmetrical 1,3-difunctionalization remains complex due to BCP’s symmetry. Recent advances include:
- Radical multicomponent reactions : Simultaneous addition of carbon and amine groups to [1.1.1]propellane under Mn catalysis .
- Stepwise functionalization : Bromination at C3 (e.g., 3-(bromomethyl)BCP-1-carboxylic acid) followed by nucleophilic substitution or cross-coupling . Computational studies (HF/6-31G*) guide reactivity predictions for electrophilic substitutions .
How do computational studies inform the stability and reactivity of BCP derivatives?
Advanced
MP2/6-31G* calculations reveal that the BCP-1-cation forms more readily than the tert-butyl cation, highlighting its thermodynamic stability . Frontier molecular orbital (FMO) analysis predicts regioselectivity in radical additions, critical for designing functionalization pathways . Strain energy (~70 kcal/mol in BCP) influences reactivity, favoring ring-opening reactions under specific conditions .
What role do BCPs play in bioisosteric replacements?
Basic
BCP serves as a 3D bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups. Its high passive permeability and metabolic stability make it valuable in drug design. For example, fluorinated BCP-glycine analogs mimic natural amino acids while improving pharmacokinetics .
How are synthetic challenges like stereochemical control addressed in BCP chemistry?
Advanced
Chiral auxiliaries or catalysts are employed to overcome symmetry-induced stereochemical ambiguity. For instance, enzymatic resolution of racemic mixtures (e.g., using lipases) isolates enantiomers . Asymmetric hydrogenation or photoredox catalysis is emerging for chiral BCP synthesis .
What radical-based methods enable BCP functionalization?
Advanced
Rhodium-catalyzed reactions (e.g., Rh₂(Oct)₄) with CF₃TMS or NaI facilitate one-pot difluorination and aryl/heteroaryl additions, yielding derivatives like methyl 3-(5-bromothiophen-2-yl)-2,2-difluoro-BCP-1-carboxylate (36% yield) . Radical carboamination of [1.1.1]propellane introduces amines directly, bypassing multi-step protection/deprotection .
What purification methods are optimal for BCP derivatives?
Basic
Silica gel chromatography (e.g., DCM/EtOAc gradients) effectively separates polar intermediates . For brominated analogs (e.g., 3-(bromomethyl)BCP-1-carboxylic acid), recrystallization from hexane/EtOAc improves purity . HRMS-guided fractionation ensures structural fidelity .
How is HRMS applied in characterizing BCP-based compounds?
Advanced
HRMS with APCI ionization confirms exact mass and molecular formula. For example, compound 64 (C₂₁H₂₃NO₅) showed a [M+H]+ peak at m/z 370.1656 (Δ = 0.7 ppm vs. calculated 370.1649), validating synthesis . Isotopic pattern analysis distinguishes halogenated derivatives (e.g., bromothiophene-BCPs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
